molecular formula C15H12N2O B1427148 6-Phenoxyquinolin-4-amine CAS No. 1455193-38-0

6-Phenoxyquinolin-4-amine

Cat. No.: B1427148
CAS No.: 1455193-38-0
M. Wt: 236.27 g/mol
InChI Key: AMINKHDYIRALSJ-UHFFFAOYSA-N
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Description

6-Phenoxyquinolin-4-amine is a heterocyclic compound with the molecular formula C15H12N2O It is characterized by a quinoline core structure substituted with a phenoxy group at the 6-position and an amino group at the 4-position

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxyquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Phenoxyquinolin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Phenoxyquinolin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens. The quinoline core structure allows it to intercalate with DNA, disrupting essential biological processes. Additionally, the phenoxy and amino groups enhance its binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Uniqueness: 6-Phenoxyquinolin-4-amine is unique due to the combined presence of both phenoxy and amino groups, which confer distinct chemical reactivity and biological activity. This dual substitution enhances its potential as a versatile scaffold in drug design and other applications .

Properties

IUPAC Name

6-phenoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINKHDYIRALSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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